CID 1375606
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Overview
Description
Mechanism of Action
Target of Action
CID 1375606 is a surrogate agonist of the orphan G protein-coupled receptor GPR27 . GPR27 is characterized by a high level of conservation among vertebrates and a predominant expression in the central nervous system .
Mode of Action
As a GPR27-specific surrogate agonist, this compound interacts with GPR27, a receptor that has been linked to insulin secretion
Biochemical Pathways
Given the link between gpr27 and insulin secretion , it is plausible that this compound may influence pathways related to glucose metabolism and insulin signaling.
Result of Action
Its role as a gpr27 agonist suggests it may influence cellular processes regulated by this receptor, such as insulin secretion .
Biochemical Analysis
Biochemical Properties
CID 1375606 plays a significant role in biochemical reactions. It interacts with the GPR27 receptor and promotes the recruitment of β-arrestin 2 . The nature of these interactions is characterized by the compound’s ability to selectively bind to the GPR27 receptor over closely related receptors .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by promoting the recruitment of β-arrestin 2 to the GPR27 receptor . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the GPR27 receptor. It acts as a surrogate agonist, binding to the receptor and promoting the recruitment of β-arrestin 2 . This leads to changes in gene expression and can result in enzyme inhibition or activation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-N-[4-(phenylamino)carbonyl]phenylbenzamide involves the reaction of 2,4-dichlorobenzoyl chloride with 4-aminobenzamide in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for 2,4-Dichloro-N-[4-(phenylamino)carbonyl]phenylbenzamide The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-N-[4-(phenylamino)carbonyl]phenylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms on the benzene ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an organic solvent like ethanol can be used.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid , while basic hydrolysis can be performed using sodium hydroxide .
Major Products:
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: The major products are 2,4-dichlorobenzoic acid and 4-aminobenzamide .
Scientific Research Applications
2,4-Dichloro-N-[4-(phenylamino)carbonyl]phenylbenzamide: has several scientific research applications:
Comparison with Similar Compounds
2,4-Dichloro-N-[4-(phenylamino)carbonyl]phenylbenzamide: is unique in its specific action on GPR27 . Similar compounds include:
2,4-Dichlorobenzamide: Lacks the phenylamino carbonyl group, making it less specific for GPR27 .
4-Aminobenzamide: Does not have the dichlorobenzoyl group, affecting its binding affinity and specificity.
N-Phenylbenzamide: Lacks both the dichloro and aminocarbonyl groups, resulting in different biological activity.
These comparisons highlight the unique structural features of 2,4-Dichloro-N-[4-(phenylamino)carbonyl]phenylbenzamide that contribute to its specificity and potency as a GPR27 agonist .
Properties
IUPAC Name |
2,4-dichloro-N-[4-(phenylcarbamoyl)phenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N2O2/c21-14-8-11-17(18(22)12-14)20(26)24-16-9-6-13(7-10-16)19(25)23-15-4-2-1-3-5-15/h1-12H,(H,23,25)(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFHDXBXPRBQVAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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